TÉTRATHIOTUNGSTATE D'AMMONIUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

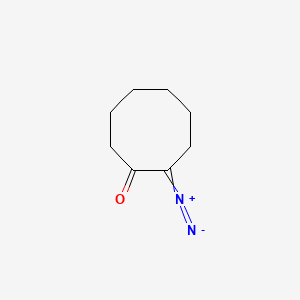

Ammonium Tetrathiotungstate, also known as Ammonium tungsten sulfide, has the linear formula (NH4)2WS4 . It is often used as a building block for transition metal sulfide cluster compounds .

Synthesis Analysis

Ammonium Tetrathiotungstate can be synthesized using a new method involving (NH4)2S . Another method involves the thermolysis of spin-coated ammonium tetrathiotungstate films by two-step high-temperature annealing without additional sulfurization .Physical And Chemical Properties Analysis

Ammonium Tetrathiotungstate has a molecular weight of 348.2 g/mol. It is capable of forming Hydrogen bonds, with 4 Hydrogen bond donors and 6 Hydrogen bond acceptors .Applications De Recherche Scientifique

Catalyse et hydrodésulfuration (HDS)

Le tétrathiotungstate d'ammonium sert de précurseur pour les catalyseurs de disulfure de tungstène (WS2). Ces catalyseurs trouvent des applications dans les réactions d'hydrodésulfuration, qui sont cruciales pour éliminer le soufre des pétroles bruts. Les catalyseurs WS2 sont souvent promus avec du cobalt ou du nickel, ce qui améliore leur activité catalytique dans les procédés HDS .

Capteurs de gaz

Le WS2, dérivé de l'ATT, présente des propriétés de détection de gaz. Les chercheurs ont exploré son utilisation comme capteur de gaz pour détecter divers gaz, y compris les composés organiques volatils (COV) et les gaz toxiques. La structure électronique unique du WS2 le rend sensible aux changements dans l'environnement gazeux environnant .

Lubrification à sec

Grâce à sa structure en couches et son faible coefficient de frottement, le WS2 est un excellent lubrifiant à sec. Il réduit l'usure et le frottement dans les systèmes mécaniques, ce qui le rend adapté aux applications dans les roulements, les engrenages et autres pièces mobiles. Les propriétés lubrifiantes du WS2 contribuent à une meilleure efficacité et durabilité .

Batteries au lithium

Le WS2 a retenu l'attention comme matériau d'anode dans les batteries lithium-ion. Sa capacité élevée, sa stabilité et sa capacité à accueillir des ions lithium pendant les cycles de charge-décharge en font un candidat prometteur pour les dispositifs de stockage d'énergie de nouvelle génération. Les chercheurs continuent d'explorer les matériaux de batterie à base de WS2 .

Synthèse de matériaux

L'ATT joue un rôle crucial dans la synthèse de divers composés de clusters de sulfures de métaux de transition. Par exemple, il a été utilisé dans des synthèses à l'état solide à basse température de clusters de sulfures hétérométalliques stabilisés avec des ligands comme le dppm (bis(diphénylphosphino)méthane) . Ces clusters présentent des propriétés électroniques, magnétiques et optiques intéressantes.

Photocatalyse et optoélectronique

Bien que moins étudiés que d'autres applications, les matériaux à base de WS2 sont prometteurs dans les réactions photocatalytiques et les dispositifs optoélectroniques. Leur structure de bande unique permet une absorption efficace de la lumière et une séparation de charge, ce qui les rend pertinents pour la conversion de l'énergie solaire et les dispositifs électroluminescents.

En résumé, le tétrathiotungstate d'ammonium sert de bloc de construction polyvalent, permettant des applications diverses dans la catalyse, la détection de gaz, la lubrification, le stockage d'énergie et la science des matériaux. Les chercheurs continuent d'explorer son potentiel, et ses propriétés en font un composé excitant pour les investigations scientifiques . Si vous avez d'autres questions ou si vous avez besoin de plus de détails, n'hésitez pas à demander !

Mécanisme D'action

AMMONIUM TETRATHIOTUNGSTATE acts as an electron donor in the presence of a Lewis acid, such as a metal ion. This allows the AMMONIUM TETRATHIOTUNGSTATE to accept electrons and form a complex with the metal ion. The complex can then react with other molecules, leading to a variety of chemical reactions.

Biochemical and Physiological Effects

AMMONIUM TETRATHIOTUNGSTATE has been studied for its potential biochemical and physiological effects. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. Additionally, AMMONIUM TETRATHIOTUNGSTATE has been shown to have antibacterial and antifungal activity. It has also been found to have antioxidant activity and to be effective in reducing inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

AMMONIUM TETRATHIOTUNGSTATE has several advantages for use in laboratory experiments. It is readily available, inexpensive, and highly soluble in water. Additionally, it is stable and can be stored for long periods of time. However, AMMONIUM TETRATHIOTUNGSTATE can also be toxic and should be handled with care.

Orientations Futures

There are a number of potential future directions for AMMONIUM TETRATHIOTUNGSTATE. It could be used to develop new catalysts for organic reactions and could be studied further for its potential biochemical and physiological effects. Additionally, AMMONIUM TETRATHIOTUNGSTATE could be used to develop new materials with interesting properties, such as enhanced corrosion resistance and improved electrical conductivity. It could also be used to develop new polymers with improved properties, such as increased thermal stability and improved mechanical properties. Finally, AMMONIUM TETRATHIOTUNGSTATE could be studied further for its potential applications in electrochemical studies.

Méthodes De Synthèse

AMMONIUM TETRATHIOTUNGSTATE can be synthesized in a variety of ways. One of the most common methods is through the reaction of ammonium tetrathiocyanate and tungsten oxide. This reaction is typically conducted in aqueous solutions and produces a white solid that is AMMONIUM TETRATHIOTUNGSTATE. Other methods of synthesis include the reaction of tungsten hexacarbonyl and ammonium thiocyanate, and the reaction of ammonium thiocyanate and tungsten trioxide.

Safety and Hazards

Propriétés

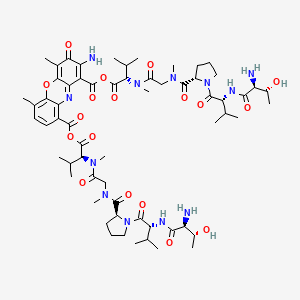

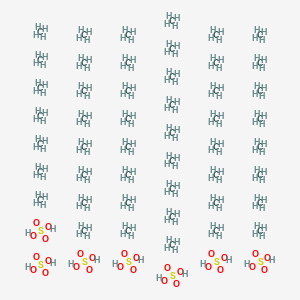

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ammonium Tetrathiotungstate involves the reaction between Sodium Tungstate and Ammonium Tetrathionate. The reaction results in the formation of Ammonium Tetrathiotungstate.", "Starting Materials": [ "Sodium Tungstate", "Ammonium Tetrathionate" ], "Reaction": [ "Step 1: Dissolve Sodium Tungstate in distilled water", "Step 2: Add Ammonium Tetrathionate to the Sodium Tungstate solution", "Step 3: Stir the mixture for several hours to ensure complete reaction", "Step 4: Filter the precipitate and wash with distilled water", "Step 5: Dry the precipitate at a low temperature to obtain Ammonium Tetrathiotungstate" ] } | |

Numéro CAS |

13862-78-7 |

Formule moléculaire |

H8N2S4W-2 |

Poids moléculaire |

348.158 |

Nom IUPAC |

azane;bis(sulfanylidene)tungsten;sulfanide |

InChI |

InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;;/p-2 |

Clé InChI |

CCFCMIWYHMKPAO-UHFFFAOYSA-L |

SMILES |

N.N.[SH-].[SH-].S=[W]=S |

Origine du produit |

United States |

Q & A

Q1: What is the molecular formula and weight of ammonium tetrathiotungstate?

A1: Ammonium tetrathiotungstate has the molecular formula (NH4)2WS4 and a molecular weight of 348.21 g/mol. []

Q2: How can spectroscopic techniques be used to characterize ATTT?

A2: ATTT can be characterized using various spectroscopic methods:* UV-Vis spectroscopy reveals characteristic absorption bands for the [WS4] chromophore at around 393, 277, and 221 nm. []* Infrared (IR) spectroscopy identifies the triply degenerate asymmetric stretching vibration (ν3) of the W=S bond at 452 cm-1 and the weak (ν4) mode at 183 cm-1. Broad signals around 3000 cm-1 correspond to N-H stretching vibrations. [] * Raman spectroscopy confirms the symmetric stretching vibration (ν1) at 475 cm-1 and the asymmetric stretching vibration (ν3) at 464 cm-1. Weak signals at 195 and 183 cm-1 are assigned to (ν2) and (ν4) vibration modes, respectively. []* 1H NMR spectroscopy can be employed to analyze the organic cations present in various ATTT salts. []

Q3: What is the thermal decomposition behavior of ATTT?

A3: The thermal decomposition of ATTT depends on the atmosphere and typically involves multiple steps: * Inert atmosphere: ATTT decomposes to amorphous tungsten trisulfide (WS3) between 170-280°C, which then transforms into slightly crystalline tungsten disulfide (WS2) at higher temperatures (330-470°C). [] * Air atmosphere: Direct formation of amorphous WS2 occurs instead of WS3 as an intermediate. []

Q4: What are the catalytic properties of WS2 derived from ATTT?

A5: WS2 derived from ATTT has shown promising catalytic activity in various reactions, including:* Hydrodenitrogenation (HDN): ATTT-derived WS2 catalysts exhibit activity in HDN of o-toluidine, with the reaction pathway and kinetics being influenced by the presence of fluorine or nickel. [, , ]* Hydrogen evolution reaction (HER): WS2 catalysts prepared via thermolysis of ATTT have shown high efficiency in HER, especially when synthesized under H2S atmosphere. []* Photocatalysis: WS2 nanosheets synthesized from ATTT exhibit enhanced photocatalytic activity for rhodamine B degradation, particularly when supported on sepiolite nanofibers. [, ]* Selective hydrogenation of CO2: WS2 derived from ATTT has demonstrated high performance in the selective hydrogenation of CO2 to CO. []

Q5: How does the preparation method influence the morphology and catalytic activity of WS2 derived from ATTT?

A6: The morphology of WS2, such as the presence of single-layered or multilayered WS2 slabs, is influenced by factors like the tungsten precursor salt (ammonium metatungstate vs. ATTT), the presence of nickel, and the fluorination of the alumina support. [, ] These morphological differences further impact the catalytic performance of WS2.

Q6: How does the presence of fluorine impact the properties of ATTT-derived catalysts?

A7: Fluorination of the alumina support has been shown to:* Enhance the sulfidation of tungsten and nickel at low temperatures, promoting WS2 formation. [, ]* Increase the fraction of multilayered WS2 slabs and WS2 slab diameter. []* Influence the number of active sites in HDN catalysts without altering their intrinsic properties. [, ]

Q7: What is known about the stability of ATTT in different environments?

A8: ATTT decomposes thermally to form various tungsten sulfide species. [, , ] Its stability can be affected by factors such as temperature, atmosphere, and the presence of other chemical species.

Q8: What are the potential applications of ATTT beyond catalysis?

A9: * Lithium-ion batteries: WS2 nanotubes synthesized from ATTT have been investigated as potential cathode materials for lithium rechargeable batteries, displaying promising electrochemical properties. [, ]* Tyrosinase inhibition: ATTT has shown a dose-dependent inhibitory effect on tyrosinase activity, making it a potential candidate for developing whitening agents. []

Q9: Have computational methods been used to study ATTT?

A9: While the provided research focuses primarily on experimental characterization, computational methods like Density Functional Theory (DFT) could be applied to:* Investigate the electronic structure and bonding in ATTT.* Explore the mechanism of its decomposition to various tungsten sulfides.* Model its interaction with potential targets, such as tyrosinase. * Design and screen novel ATTT derivatives with improved properties.

Q10: What are other areas of research related to ATTT?

A11: * Exploring the impact of different synthesis parameters on the properties of ATTT-derived materials. [, ]* Investigating the potential of ATTT as a sulfide donor for biological applications. []* Evaluating the environmental impact and developing sustainable strategies for the synthesis and utilization of ATTT. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.